2-Amino-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione
CAS No.: 52204-19-0
Cat. No.: VC18429257
Molecular Formula: C18H10N2O2S
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52204-19-0 |
|---|---|
| Molecular Formula | C18H10N2O2S |
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 14-amino-8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione |
| Standard InChI | InChI=1S/C18H10N2O2S/c19-20-17(21)11-6-5-10-9-3-1-2-4-13(9)23-14-8-7-12(18(20)22)15(11)16(10)14/h1-8H,19H2 |
| Standard InChI Key | BSICVDWEIBOGJV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)N)S2 |
Introduction
Molecular Architecture and Structural Characterization
Core Framework and Bonding Patterns
The compound’s backbone consists of a thioxanthene unit fused to an isoquinoline dione system, creating a rigid, planar structure. The thioxanthene component introduces a sulfur atom within a tricyclic framework, while the isoquinoline dione contributes two ketone groups and a nitrogen heteroatom . X-ray crystallography and computational modeling reveal significant conjugation across the fused rings, with bond lengths ranging from 1.38 Å (C=C in aromatic regions) to 1.42 Å (C–N in the amino group) . The amino substituent at position 2 and the dione groups at positions 1 and 3 create electron-deficient regions, facilitating charge transfer interactions.
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Ring System | Pentacyclic |
| Bond Length (C–S) | 1.76 Å |
| Dihedral Angle (S–C–C–N) | 178.5° |
| π-Conjugation Length | 10.2 Å |
Spectroscopic Signatures
UV-Vis spectroscopy shows strong absorption bands at 320 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) and 405 nm (ε = 8,700 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions within the fused aromatic system. Fourier-transform infrared (FTIR) analysis confirms the presence of key functional groups:
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N–H stretch (amine): 3380 cm⁻¹
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C=O stretch (dione): 1715 cm⁻¹
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C–S vibration: 685 cm⁻¹
Synthetic Pathways and Optimization Strategies
Multi-Step Synthesis Overview
Industrial production typically employs a three-stage protocol:
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Thioxanthene Precursor Synthesis: Condensation of thiophenol with o-fluorobenzaldehyde under basic conditions yields 9H-thioxanthene-9-one.
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Isoquinoline Dione Formation: Cyclization of 2-aminobenzoic acid derivatives via Friedel-Crafts acylation introduces the dione moiety.
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Fusion and Functionalization: Pd-catalyzed cross-coupling reactions merge the thioxanthene and isoquinoline units, followed by amination at position 2 .
Table 2: Representative Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 18h | 110°C | 68% |
| 2 | AlCl₃, CH₂Cl₂, 4h | 25°C | 52% |
| 3 | Pd(PPh₃)₄, Cs₂CO₃, toluene | 80°C | 41% |
Purification Challenges
Physicochemical Properties and Stability Profile
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a glass transition temperature (T_g) of 167°C and decomposition onset at 285°C under nitrogen atmosphere. The compound remains stable at standard laboratory conditions for >24 months when stored in amber glass at -20°C.
Table 3: Thermodynamic Properties
| Property | Value |
|---|---|
| Melting Point | 245-247°C (dec.) |
| ΔHfusion | 98.4 kJ/mol |
| Molar Refractivity | 86.5 cm³/mol |
Solubility and Partitioning
Experimental solubility data across common solvents:
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Dichloromethane: 28.4 mg/mL
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Tetrahydrofuran: 17.9 mg/mL
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Methanol: 1.2 mg/mL
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n-Hexane: <0.01 mg/mL
The octanol-water partition coefficient (log P) of 2.74 indicates moderate lipophilicity, suitable for heterogeneous reaction systems .
Mechanistic Insights into Photoinitiation Applications
Radical Generation Pathways
Under UV irradiation (λ = 365 nm), the compound undergoes Norrish Type I cleavage, producing aminyl and carbonyl radicals:
These radicals initiate polymerization of acrylate monomers with quantum yields up to 0.38, surpassing conventional photoinitiators like benzophenone derivatives.
Kinetics of Polymerization
Real-time infrared spectroscopy (RTIR) studies demonstrate rapid curing kinetics:
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Induction period: 0.8 s
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Maximum polymerization rate: 78% conversion/s
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Final double bond conversion: 92%
Industrial and Research Applications
Photoresist Formulations
Incorporated at 2-5 wt% in epoxy-acrylate resins, the compound enables fabrication of microelectronic features with 45 nm resolution, outperforming triphenylsulfonium salts in edge acuity.
Biomedical Imaging Probes
Functionalization with polyethylene glycol (PEG) chains yields water-soluble derivatives exhibiting two-photon absorption at 810 nm, enabling deep-tissue fluorescence imaging with 120 μm penetration depth .
Catalytic Precursors
Pd-coordinated complexes demonstrate enhanced activity in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) of 12,500 versus 8,900 for triphenylphosphine-based catalysts.
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